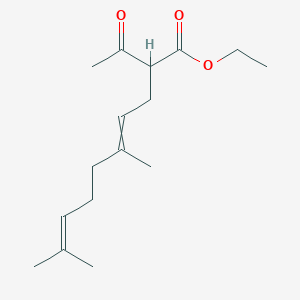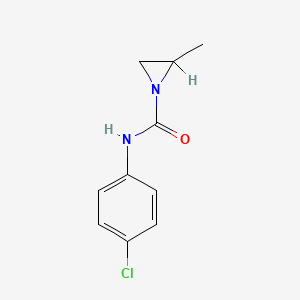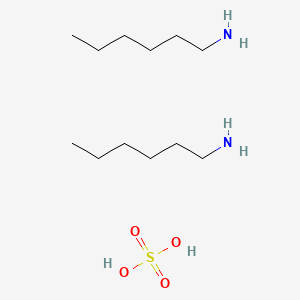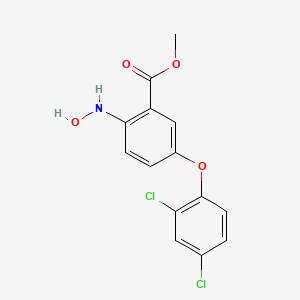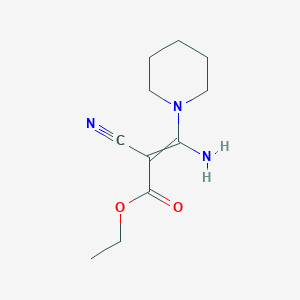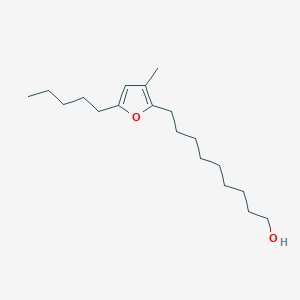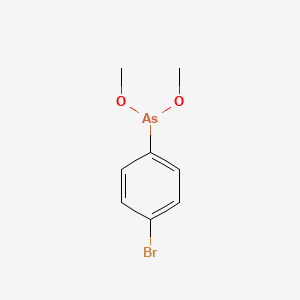
Dimethyl (4-bromophenyl)arsonite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (4-bromophenyl)arsonite is an organoarsenic compound characterized by the presence of a dimethyl arsonite group attached to a 4-bromophenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4-bromophenyl)arsonite typically involves the reaction of dimethylarsinic acid with 4-bromophenyl magnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
Dimethyl (4-bromophenyl)arsonite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethyl (4-bromophenyl)arsinic acid.
Reduction: Reduction reactions can convert the arsonite group to an arsine group.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Dimethyl (4-bromophenyl)arsinic acid.
Reduction: Dimethyl (4-bromophenyl)arsine.
Substitution: Various substituted phenyl arsonites depending on the nucleophile used.
科学研究应用
Dimethyl (4-bromophenyl)arsonite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain types of cancer.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Dimethyl (4-bromophenyl)arsonite involves its interaction with cellular components, particularly proteins and enzymes. The arsonite group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and induce cytotoxic effects, making it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
- Dimethyl (4-chlorophenyl)arsonite
- Dimethyl (4-fluorophenyl)arsonite
- Dimethyl (4-iodophenyl)arsonite
Uniqueness
Dimethyl (4-bromophenyl)arsonite is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interactions with biological targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with varying properties.
属性
CAS 编号 |
73777-26-1 |
|---|---|
分子式 |
C8H10AsBrO2 |
分子量 |
292.99 g/mol |
IUPAC 名称 |
(4-bromophenyl)-dimethoxyarsane |
InChI |
InChI=1S/C8H10AsBrO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6H,1-2H3 |
InChI 键 |
OBERIUBKNOCFJB-UHFFFAOYSA-N |
规范 SMILES |
CO[As](C1=CC=C(C=C1)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat [German]](/img/structure/B14440817.png)
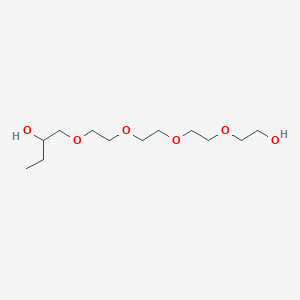

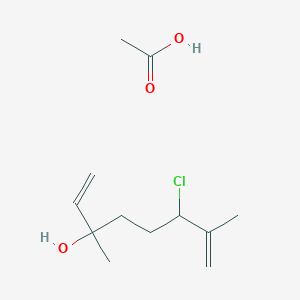
![N-([1,1'-Biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14440844.png)
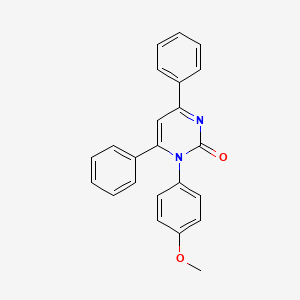
![1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene](/img/structure/B14440850.png)
